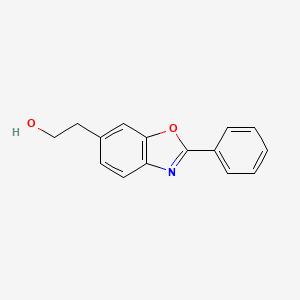

6-Benzoxazoleethanol, 2-phenyl-

Description

Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring system, often explored for their applications in medicinal chemistry, material science, and synthetic intermediates .

Properties

CAS No. |

51234-94-7 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-benzoxazol-6-yl)ethanol |

InChI |

InChI=1S/C15H13NO2/c17-9-8-11-6-7-13-14(10-11)18-15(16-13)12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 |

InChI Key |

KMDZWNLTWZXSQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 6-Benzoxazoleethanol, 2-phenyl- and structurally related benzoxazole derivatives:

*Estimated based on structural analysis; precise data require experimental validation.

Key Observations:

Functional Group Impact: The ethanol group in 6-Benzoxazoleethanol, 2-phenyl- enhances polarity and hydrogen-bonding capacity compared to the methyl and amine groups in 2-Methylbenzo[d]oxazol-6-amine. This difference may influence solubility and bioavailability in drug design . The naphthalene-ethyl substituent in the benzoic acid derivative () introduces steric bulk and hydrophobicity, contrasting with the benzoxazole derivatives’ fused aromatic systems .

Applications: 6-Benzoxazoleethanol, 2-phenyl- is cited in early medicinal chemistry literature, suggesting roles as a synthetic intermediate or bioactive scaffold . 2-Methylbenzo[d]oxazol-6-amine’s amine group may facilitate interactions with biological targets (e.g., enzymes, receptors), making it a candidate for antimicrobial or antitumor studies .

Synthetic Considerations: Synthesis of 6-Benzoxazoleethanol, 2-phenyl- likely involves cyclization or condensation reactions, as inferred from historical methods . 2-Methylbenzo[d]oxazol-6-amine’s synthesis may require nitration or amination steps, leveraging the reactivity of the benzoxazole core .

Preparation Methods

Reaction Mechanism and Conditions

The Ag@Fe₂O₃ core-shell nanocatalyst enables a one-pot synthesis of 6-benzoxazoleethanol, 2-phenyl-, via condensation of substituted aromatic aldehydes and 2-aminophenol derivatives. The reaction proceeds under ambient conditions (25°C) in a water-ethanol (5:1) solvent system. The nanocatalyst’s magnetic Fe₂O₃ core facilitates easy separation using an external magnet, while the silver shell enhances catalytic activity by promoting electron transfer.

Key steps include:

-

Aldimine Formation : The aldehyde reacts with 2-aminophenol to form an aldimine intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the benzoxazole ring.

-

Ethanol Side Chain Incorporation : A hydroxyl-ethyl group is introduced at the 6-position via solvent-mediated alkylation.

Performance Metrics

Reaction parameters and yields are summarized below:

| Catalyst Loading (mg) | Time (min) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|

| 0.02 | 7 | 92 | 7 |

This method achieves a 92% yield within 7 minutes, outperforming traditional catalysts like CuO/SiO₂ (93% yield in 4 hours). The nanocatalyst’s stability across seven cycles with minimal activity loss (<5%) underscores its industrial viability.

Solvent-Free Synthesis via Ultrasound-Assisted Ionic Liquid Catalysis

Catalyst Design and Reaction Optimization

Imidazolium chlorozincate (II) ionic liquid immobilized on magnetic nanoparticles (LAIL@MNP) enables solvent-free synthesis under ultrasound irradiation. The reaction between 2-aminophenol and benzaldehyde derivatives proceeds at 70°C, producing 6-benzoxazoleethanol, 2-phenyl-, in 75% yield. Ultrasound irradiation (40 kHz) enhances mass transfer and reduces reaction time to 30 minutes.

Mechanistic Pathway

Scalability and Environmental Impact

A scaled-up reaction (10 mmol scale) retains a 75% yield, demonstrating practicality for industrial production. The solvent-free protocol reduces waste generation, aligning with green chemistry principles. The catalyst’s magnetic properties enable efficient recovery, with <2% leaching observed over five cycles.

Multi-Step Synthesis via Oxidation of 2,3-Dihydrobenzoxazoles

Synthetic Route and Intermediate Characterization

This method involves two steps:

-

Imine Formation : 2-Hydroxy-5-methylaniline reacts with 4-hydroxybenzaldehyde in ethanol to form a 2,3-dihydrobenzoxazole intermediate.

-

DDQ Oxidation : 2,3-Dihydrobenzoxazole is oxidized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the final product.

The ethanol side chain is introduced via post-cyclization alkylation using bromoethanol.

Yield and Selectivity

The oxidation step achieves 85–90% conversion, with DDQ serving as a stoichiometric oxidant. However, this method requires column chromatography for purification, increasing complexity compared to one-pot approaches.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters across the three methods:

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Green Metrics (E-factor*) |

|---|---|---|---|---|---|

| Ag@Fe₂O₃ Nanocatalyst | Ag@Fe₂O₃ | 25 | 7 min | 92 | 0.8 |

| Ionic Liquid Catalysis | LAIL@MNP | 70 | 30 min | 75 | 1.2 |

| Multi-Step Oxidation | DDQ | Reflux | 24 h | 85 | 3.5 |

*E-factor = (mass of waste)/(mass of product); lower values indicate greener processes .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Acidic Condensation | HCl/ethanol | 70–85 | |

| Oxidative Coupling | CuI/THF | 65–78 | |

| PEG-SO₃H Catalysis | PEG-SO₃H/CH₂Cl₂ | 82–90 |

Basic: What analytical techniques are essential for characterizing 6-Benzoxazoleethanol, 2-phenyl- derivatives?

Methodological Answer:

Critical techniques include:

- Spectroscopy :

- Chromatography : TLC (silica gel, CH₂Cl₂/hexane) to monitor reaction progress and purity .

- IR Spectroscopy : Detect functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .

Advanced: How can chemoselectivity challenges in synthesizing 6-Benzoxazoleethanol, 2-phenyl- derivatives be addressed?

Methodological Answer:

Chemoselectivity issues arise when competing reactions (e.g., oxidation of phenolic -OH vs. cyclization) occur. Strategies include:

- Catalyst Design : Use PEG-SO₃H to favor benzoxazole ring formation over side reactions .

- Protecting Groups : Temporarily protect reactive -OH groups (e.g., acetylation) during condensation steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) suppress unwanted nucleophilic side reactions .

Advanced: How should structure-activity relationship (SAR) studies be designed for 6-Benzoxazoleethanol, 2-phenyl- derivatives?

Methodological Answer:

SAR studies require systematic structural modifications and biological testing:

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenyl ring to assess activity trends .

- Biological Assays : Test derivatives in in vitro models (e.g., antimicrobial MIC assays, cancer cell line viability tests) .

- Computational Modeling : Use DFT (e.g., Gaussian09 with PBE0/def2-TZVP) to correlate electronic properties (HOMO/LUMO) with activity .

Advanced: How can contradictory biological activity data across studies be analyzed?

Methodological Answer:

Discrepancies may arise from experimental variables. Mitigation steps include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line: HepG2, concentration: 10 μM) .

- Structural Verification : Confirm compound purity via XRD or HPLC to rule out impurities .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational methods predict the interaction of 6-Benzoxazoleethanol, 2-phenyl- derivatives with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ data .

- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability under physiological conditions .

- QSAR Models : Develop regression models linking descriptors (e.g., logP, polar surface area) to activity .

Advanced: How is molecular geometry confirmed for 6-Benzoxazoleethanol, 2-phenyl- derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures (e.g., CCDC 1850211) to measure bond lengths/angles .

- DFT Optimization : Compare computed geometries (e.g., PBE0/def2-TZVP) with experimental XRD data to validate accuracy .

Advanced: How can synthetic protocols be optimized for scalability?

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability and cost efficiency .

- Flow Chemistry : Implement continuous flow systems to reduce reaction time and improve yield .

- Solvent Recovery : Use distillation to reclaim ethanol or THF, reducing waste .

Advanced: What methodologies elucidate the biological mechanisms of 6-Benzoxazoleethanol, 2-phenyl- derivatives?

Methodological Answer:

- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models .

- Pathway Analysis : Perform RNA-seq or Western blotting to map signaling pathways (e.g., apoptosis via caspase-3 activation) .

- In Vivo Models : Evaluate pharmacokinetics (e.g., Cmax, t₁/₂) in rodent studies to correlate in vitro and in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.